4-(4-Ethoxyphenyl)butanoic acid

説明

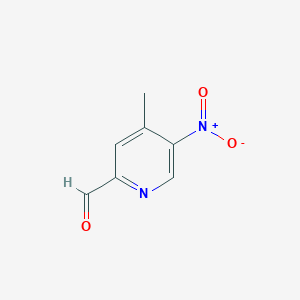

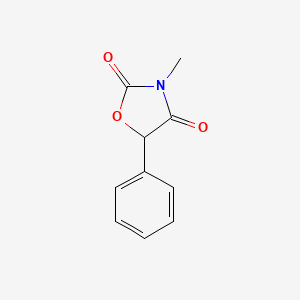

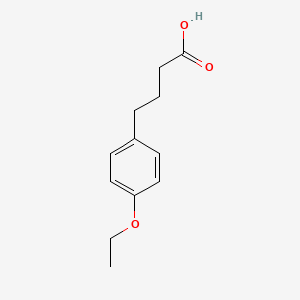

4-(4-Ethoxyphenyl)butanoic acid is a derivative of butyric acid. It has a similar structure to 4-(4-Methoxyphenyl)butyric acid, which has a molecular weight of 194.2271 . The exact properties of 4-(4-Ethoxyphenyl)butanoic acid might differ slightly due to the presence of the ethoxy group instead of the methoxy group.

Molecular Structure Analysis

The molecular structure of 4-(4-Ethoxyphenyl)butanoic acid is expected to be similar to that of 4-(4-Methoxyphenyl)butanoic acid, which has a molecular weight of 194.2271 . The structure includes a butanoic acid chain attached to a phenyl ring with an ethoxy group at the para position.科学的研究の応用

Synthesis and Intermediate Applications

Demethylation Process : A study by Delhaye et al. (2006) describes an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-(4-methoxyphenyl)butanoic acid using aqueous HBr. This process highlights the role of 4-(4-ethoxyphenyl)butanoic acid derivatives in the synthesis of pharmacologically significant compounds (Delhaye, Diker, Donck, & Merschaert, 2006).

Pharmaceutical Intermediate : Fan (1990) discusses the removal of the ortho isomer of 4,4-bis(4-fluorophenyl) butanoic acid by sulfonation, emphasizing its importance as a pharmaceutical intermediate (Fan, 1990).

Synthesis of Chromones : Álvaro et al. (1987) describe the synthesis of chromones using the esters of various acids, including 3-(ethylenedioxy)butanoic acid. This demonstrates the utility of 4-(4-ethoxyphenyl)butanoic acid derivatives in the synthesis of chromones, important in the pharmaceutical industry (Álvaro, García, Iborra, Miranda, & Primo, 1987).

Synthetic Ion Channels : Ali et al. (2012) used 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for optical gating of nanofluidic devices based on synthetic ion channels. This demonstrates its potential in creating advanced materials for selective transport of ionic species (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).

Synthesis of Diethoxyphosphoryl Compounds : Yong (2002) researched the synthesis of 4,4-bis(diethoxyphosphoryl) butanoic acid, showcasing another application of butanoic acid derivatives in the creation of compounds with potential industrial and research applications (Yong, 2002).

Applications in Biological and Chemical Research

Urease Inhibitors : Nazir et al. (2018) describe the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which showed potent inhibition of urease enzyme. This indicates the role of butanoic acid derivatives in developing therapeutic agents (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).

Insect Pest Control : Wimmer et al. (2007) studied chiral butanoate esters (juvenogens) derived from butanoic acid for use in insect pest control, highlighting its potential application in agricultural and environmental science (Wimmer, Floro, Zarevúcká, Wimmerová, Sello, & Orsini, 2007).

Liquid Crystalline Polyacetylenes : Mizuta et al. (2011) synthesized novel types of acetylene monomers with pendant groups derived from 4-oxo-4-(prop-2-ynyloxy)butanoic acid, which showed liquid crystalline phases. This illustrates the potential of butanoic acid derivatives in materials science (Mizuta, Hiraga, Koga, Yamabuki, Onimura, & Oishi, 2011).

Antibiofilm Activity and Antivirulence Properties : Maggio et al. (2016) identified derivatives of butanoic acid as sortase A inhibitors, showing antibiofilm activity against various pathogens. This demonstrates its potential in the development of antimicrobial agents (Maggio, Raffa, Raimondi, Cascioferro, Plescia, Schillaci, Cusimano, Leonchiks, Zhulenkovs, Basile, Daidone, 2016).

作用機序

Target of Action

It’s structurally similar compound, 4-phenylbutyric acid (4-pba), is known to interact with histone deacetylases (hdacs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene expression regulation, cell cycle progression, and developmental events.

Mode of Action

4-pba, a similar compound, acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation . It also exhibits inhibitory activity against HDACs .

Biochemical Pathways

4-pba is known to impact the protein folding process and the ubiquitin-proteasome system . Misfolded proteins are typically degraded by the ubiquitin-proteasome system. Disruption of this system can lead to the accumulation of aggregated unfolded proteins .

Pharmacokinetics

It’s known that 4-pba requires high doses for therapeutic efficacy, indicating that its bioavailability may be low .

Result of Action

4-pba has been shown to protect against endoplasmic reticulum stress-induced neuronal cell death . This suggests that 4-(4-Ethoxyphenyl)butanoic acid may have similar neuroprotective effects.

Action Environment

The structure-activity relationship (sar) in 4-pba analogs with different numbers of carbon atoms in the fatty acid chain has been investigated , suggesting that structural modifications could potentially influence the compound’s action.

特性

IUPAC Name |

4-(4-ethoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-11-8-6-10(7-9-11)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXYFWHNYCMRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309452 | |

| Record name | 4-Ethoxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58472-30-3 | |

| Record name | 4-Ethoxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58472-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3145833.png)

![Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B3145848.png)

![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)